Enhanced Lipophilicity (LogP) Compared to 2,5-Difluorobenzaldehyde and 4-(Methylthio)benzaldehyde
2,5-Difluoro-4-(methylthio)benzaldehyde exhibits a calculated LogP of 2.599 , which is significantly higher than that of 2,5-difluorobenzaldehyde (LogP 1.7773) and moderately higher than 4-(methylthio)benzaldehyde (LogP 2.2210) . This increase in lipophilicity corresponds to a approximately 6.6-fold higher partition coefficient relative to 2,5-difluorobenzaldehyde and a 2.4-fold increase relative to 4-(methylthio)benzaldehyde, based on the ΔLogP values.
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 2.599 |
| Comparator Or Baseline | 2,5-Difluorobenzaldehyde: 1.7773; 4-(Methylthio)benzaldehyde: 2.2210 |
| Quantified Difference | ΔLogP = +0.8217 vs. 2,5-difluorobenzaldehyde; ΔLogP = +0.3780 vs. 4-(methylthio)benzaldehyde |
| Conditions | Predicted/calculated LogP values from vendor databases; experimental conditions not specified. |
Why This Matters
Higher lipophilicity enhances membrane permeability and may improve bioavailability in drug discovery programs, making this building block particularly valuable for generating compound libraries with favorable ADME profiles.
